Iodinin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

68-81-5 |

|---|---|

分子式 |

C12H8N2O4 |

分子量 |

244.20 g/mol |

IUPAC名 |

5,10-dioxidophenazine-5,10-diium-1,6-diol |

InChI |

InChI=1S/C12H8N2O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H |

InChIキー |

NBMOVCYIGUDQJE-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)O)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |

同義語 |

iodinin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Iodinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinin (1,6-phenazinediol 5,10-dioxide) is a naturally occurring phenazine di-N-oxide with significant biological activities, including antibiotic and potential anticancer properties. This technical guide provides a comprehensive overview of the core structural and chemical characteristics of this compound. It includes a detailed summary of its physicochemical properties, stability, and solubility in various solvents, presented in easily comparable tables. Furthermore, this guide outlines the methodologies for key experiments related to its synthesis and biological evaluation and explores its known effects on cellular signaling pathways.

Chemical Structure and Physicochemical Properties

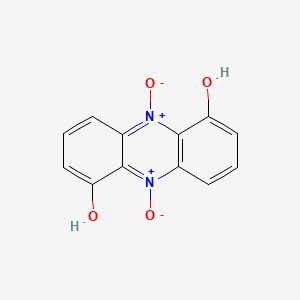

This compound is a planar, heterocyclic compound with the systematic name 1,6-phenazinediol 5,10-dioxide. Its core structure consists of a phenazine ring system with hydroxyl groups at positions 1 and 6, and N-oxide moieties at positions 5 and 10.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 244.21 g/mol | [1][2][3][4] |

| Appearance | Purple crystals with a coppery sheen | [3] |

| Melting Point | Decomposes at 236 °C | [3] |

| pKa | 12.5 | [3] |

Solubility Profile

This compound exhibits a range of solubilities in different organic solvents, a critical factor for its formulation and delivery in research and potential therapeutic applications. It is practically insoluble in water.[3]

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Benzene | Soluble | [3] |

| Toluene | Soluble | [3] |

| Xylene | Soluble | [3] |

| Carbon Disulfide | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Hot Alcohol | Slightly soluble | [3] |

| Cold Alcohol | Practically insoluble | [3] |

| Ether | Practically insoluble | [3] |

| Acetic Acid | Practically insoluble | [3] |

| Petroleum Ether | Practically insoluble | [3] |

| Amyl Alcohol | Practically insoluble | [3] |

| Concentrated Sulfuric Acid | Soluble (with red color) | [3] |

| Glacial Acetic Acid | Soluble (with red color) | [3] |

| NaOH solutions | Soluble (brilliantly blue solutions) | [3] |

Chemical Stability and Reactivity

The stability of this compound is pH-dependent. It is reported to be stable in acidic conditions but unstable in alkaline solutions.[3] In the presence of NaOH, it forms a brilliantly blue solution which then deposits green crystals of an unstable sodium derivative.[3]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are an active area of research. However, studies on its biological effects, particularly its anticancer properties, provide insights into its potential mechanisms of action.

This compound has been shown to induce apoptosis selectively in myeloid leukemia cell lines and patient cells.[5] This pro-apoptotic effect suggests its interaction with key cellular pathways controlling cell death and survival. While direct evidence linking this compound to specific signaling pathways like NF-κB or STAT3 is limited, the broader class of phenazine compounds is known to interfere with various cellular processes, including redox signaling and electron transport, which can indirectly impact these pathways.

The antioxidant and pro-oxidant activities of related iodine-containing compounds suggest that this compound may exert its effects through the modulation of cellular redox balance.[6][7][8] This can, in turn, influence a multitude of signaling cascades that are sensitive to oxidative stress.

Experimental Protocols

Synthesis of this compound (1,6-Phenazinediol 5,10-Dioxide)

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly provided in the immediate search results, the synthesis of this compound and its analogs has been reported.[9][10] A general workflow for the synthesis of phenazine-N-oxides can be inferred and is presented below. The synthesis typically involves the oxidation of a corresponding phenazine precursor.

Cytotoxicity Assay in Myeloid Leukemia Cells (e.g., MOLM-13)

The cytotoxic effects of this compound on leukemia cell lines such as MOLM-13 can be assessed using a WST-1 assay, which measures cell proliferation and viability.[5]

Protocol Outline:

-

Cell Culture: MOLM-13 cells are cultured in RPMI medium supplemented with 10% fetal bovine serum.[5]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 150,000 cells/mL.[5]

-

Treatment: Cells are exposed to a range of this compound concentrations for 24 hours.[5]

-

Viability Assessment: WST-1 reagent is added to each well, and the plate is incubated. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[5]

Conclusion

This compound is a fascinating natural product with a rich chemical profile and promising biological activities. Its unique structure, characterized by the phenazine di-N-oxide core and hydroxyl substitutions, dictates its solubility, stability, and reactivity. While our understanding of its precise mechanisms of action is still evolving, its ability to induce apoptosis in cancer cells highlights its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its interactions with cellular signaling pathways and to quantify its physicochemical properties with greater precision. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. Solubility of Iodine in Some Organic Solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of iodine in antioxidant defence in thyroid and breast disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New prodrugs and analogs of the phenazine 5,10-dioxide natural products this compound and myxin promote selective cytotoxicity towards human acute myeloid l ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00020A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Natural Sources of Iodinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinin (1,6-phenazinediol-5,10-dioxide) is a purple, crystalline antibiotic pigment with a history of scientific interest due to its antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details the initial isolation and characterization, identifies the primary microbial producers, and presents available quantitative data on its production. Furthermore, this guide outlines detailed experimental protocols for the isolation, purification, and characterization of this compound, and visually represents key biological and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Discovery of this compound

The discovery of this compound is credited to the work of Clemo and McIlwain, who first reported the isolation of this antibiotic pigment from the bacterium Chromobacterium iodinum in 1938.[1] Subsequent research by McIlwain in 1943 further characterized its anti-streptococcal activity.[2][3] The definitive structure of this compound as 1,6-phenazinediol-5,10-dioxide was later elucidated by Clemo and Daglish in 1950.[1][4] Initially classified under the genus Chromobacterium, the producing organism was later reclassified as Brevibacterium iodinum.[5][6]

Natural Sources of this compound

This compound is a secondary metabolite produced by a select group of bacteria. The primary and most well-documented sources are:

-

Brevibacterium iodinum : Originally identified as Chromobacterium iodinum, this Gram-positive soil bacterium is the archetypal producer of this compound.[1][4][5][7] It is known to produce extracellular crystals of the pigment.[1]

-

Streptosporangium sp. : Various species of this actinomycete genus have been identified as this compound producers. Notably, a marine-derived Streptosporangium sp. (DSM 45942) isolated from fjord sediment has been shown to produce this compound with potent antimicrobial and cytotoxic activities.[8][9][10]

-

Microbacterium sp. : Certain species within the genus Microbacterium have also been reported to produce this compound. These bacteria are found in diverse environments, including soil and marine habitats.[11][12][13]

-

Waksmania aerata and Pseudomonas iodinum : These organisms have also been cited as producers of this compound, highlighting the distribution of its biosynthetic pathway across different bacterial genera.[1]

Quantitative Production of this compound

| Microbial Source | Culture Conditions | This compound Yield | Reference(s) |

| Brevibacterium epidermis DSM20659 (related species) | Optimized fed-batch fermentation with 1 M NaCl, 50 g/L monosodium glutamate, and 2.5 g/L yeast extract. | Ectoine (related compatible solute) yield of 8 g/L. This compound yield not specified. | [17] |

| Streptomyces sp. LHR 9 (related genus) | Glucose soybean meal broth, pH 7, 35°C, 200 rpm, 7 days incubation. | Antibacterial metabolite production optimized, specific this compound yield not provided. | [16] |

| Microbacterium paraoxydans (related species) | Luria–Bertani (LB) medium supplemented with NH4Cl. | Highest level of carotenoid pigment (~16 g/kg dry cell weight). This compound yield not specified. | [11][18] |

Note: Specific yield data for this compound is sparse in the reviewed literature. The data presented for related species or metabolites is included to provide context for potential production optimization strategies.

Experimental Protocols

Fermentation for this compound Production

The following is a general protocol for the production of this compound from Brevibacterium iodinum. Optimization will be required for other producing strains.

3.1.1. Media and Culture Conditions

-

Medium: A suitable medium for Brevibacterium iodinum growth and this compound production is Corynebacterium Agar or a custom medium containing L-Tyrosine, L-Asparagine, K2HPO4, NaCl, and FeSO4.[19]

-

Temperature: Incubate at 25-30°C.[7]

-

Aeration: Maintain aerobic conditions through shaking or sparging.

-

Incubation Time: Typically 5-7 days.

3.1.2. Fermentation Procedure

-

Inoculate a seed culture of Brevibacterium iodinum in a suitable broth medium and incubate for 24-48 hours.

-

Transfer the seed culture to a larger production-scale fermenter containing the optimized production medium.

-

Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation.

-

Harvest the culture broth when this compound production reaches its maximum, typically indicated by the intense purple color of the culture.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.

3.2.1. Extraction

-

Centrifuge the fermentation broth to separate the biomass and the supernatant. This compound may be present in both fractions.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as chloroform or ethyl acetate.

-

For the biomass, resuspend the cell pellet in a suitable solvent (e.g., acetone or methanol) and perform cell lysis (e.g., sonication).

-

Centrifuge the cell lysate and combine the organic extracts.

-

Evaporate the solvent from the combined organic extracts under reduced pressure to obtain the crude this compound extract.

3.2.2. Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is suitable for the purification of this compound.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

-

Gradient: A typical gradient would be a linear increase from 20% to 100% acetonitrile over 30 minutes.

-

Detection: Monitor the elution profile at a wavelength of 280 nm and 540 nm (for the characteristic purple color).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Post-Purification: Evaporate the solvent from the collected fractions and lyophilize to obtain pure this compound.[20][21][22][23]

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following spectroscopic techniques:

-

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-Vis spectrum. In a neutral solvent, it typically shows peaks around 280 nm and a broad absorption in the visible region (around 540 nm) responsible for its purple color.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound (C12H8N2O4), which is 244.21 g/mol . The expected [M+H]+ ion would be at m/z 245.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the aromatic and hydroxyl protons and carbons in the phenazine core.[24][25][26][27]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound belongs to the phenazine family of secondary metabolites, which are biosynthesized from the shikimate pathway. The core phenazine structure is formed from two molecules of chorismic acid. The pathway involves a series of enzymatic reactions, including those catalyzed by PhzE, PhzD, PhzF, and PhzG, leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). Further modifications, such as hydroxylation and N-oxidation, lead to the final this compound structure.[28]

Caption: Biosynthetic pathway of this compound from chorismic acid.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of novel secondary metabolites like this compound typically follows a systematic workflow, from microbial isolation to structural elucidation.

Caption: General experimental workflow for the discovery of microbial secondary metabolites.[29][30][31][32][33]

Conclusion

This compound remains a molecule of interest for its potent biological activities. This guide has consolidated the key information regarding its discovery from Chromobacterium iodinum (now Brevibacterium iodinum) and its presence in other microbial genera. While quantitative production data is not abundant, the provided protocols for fermentation, extraction, purification, and characterization offer a solid foundation for researchers to explore the potential of this fascinating natural product. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production. Further research into the optimization of fermentation conditions and the exploration of novel producing strains will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. This compound [drugfuture.com]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New prodrugs and analogs of the phenazine 5,10-dioxide natural products this compound and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. ezbiocloudpro.app [ezbiocloudpro.app]

- 7. Brevibacterium iodinum | CIP 59.15, ATCC 9897, CCTM La 2749, NCIMB 8179, NCDO 753, NCTC 9742, NCIMB 419 | BacDiveID:134750 [bacdive.dsmz.de]

- 8. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (this compound) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carotenoid Production by a Novel Isolate of Microbacterium paraoxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identities of Microbacterium spp. Encountered in Human Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Four new Microbacterium species isolated from seaweeds and reclassification of five Microbacterium species with a proposal of Paramicrobacterium gen. nov. under a genome-based framework of the genus Microbacterium [frontiersin.org]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Infektionen durch Chromobacterium, Serratia, Erwinia und Flavobacterium (sog. Chromobakteriosen) [ouci.dntb.gov.ua]

- 18. Carotenoid Production by a Novel Isolate of Microbacterium paraoxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Brevibacterium iodinum | Type strain | DSM 20626, ATCC 49514, NCDO 613, JCM 2591, BCRC 12216, CCM 4116, CCUG 23893, CCUG 757, CGMCC 1.1928, IFO 15230, IMET 10995, KCTC 3083, LMG 21453, NBRC 15230, NCIMB 700613, NRRL B-1717, VKM Ac-2106 | BacDiveID:1840 [bacdive.dsmz.de]

- 20. eaglebio.com [eaglebio.com]

- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. protocols.io [protocols.io]

- 23. elementlabsolutions.com [elementlabsolutions.com]

- 24. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 25. researchgate.net [researchgate.net]

- 26. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 27. researchgate.net [researchgate.net]

- 28. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. New approaches to secondary metabolite discovery from anaerobic gut microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Microbial secondary metabolites: advancements to accelerate discovery towards application [escholarship.org]

- 31. escholarship.org [escholarship.org]

- 32. Microbial secondary metabolites: advancements to accelerate discovery towards application (Journal Article) | OSTI.GOV [osti.gov]

- 33. Boosting Secondary Metabolite Production and Discovery through the Engineering of Novel Microbial Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Production of Iodinin by Nocardiopsis dassonvillei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the production of iodinin, a phenazine antibiotic, by the actinomycete Nocardiopsis dassonvillei. This document synthesizes available research on the biosynthetic pathways, regulatory mechanisms, and experimental protocols relevant to the cultivation of N. dassonvillei and the extraction and analysis of its secondary metabolites.

Introduction to Nocardiopsis dassonvillei and this compound

Nocardiopsis dassonvillei is a species of Gram-positive, aerobic actinomycetes found in diverse environments, including soil and marine sediments[1]. Members of the genus Nocardiopsis are recognized for their metabolic versatility and their capacity to produce a wide array of bioactive secondary metabolites, including antimicrobial and cytotoxic compounds[2][3].

This compound (1,6-dihydroxyphenazine-5,10-dioxide) is a pigmented, redox-active phenazine compound. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria and are known for their broad-spectrum biological activities, which include roles in microbial competition and virulence[4][5]. The unique structure of this compound confers potent antimicrobial properties, making it a compound of interest for drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound in Nocardiopsis dassonvillei proceeds through the well-conserved phenazine biosynthetic pathway, originating from the shikimic acid pathway. The core genetic architecture for phenazine production is encoded within a phz gene cluster.

The Phenazine Biosynthetic Gene Cluster in Nocardiopsis dassonvillei

Genomic analyses of Nocardiopsis dassonvillei strains, including the type strain DSM 43111 and the arctic strain SCSIO 502F, have identified a putative phenazine biosynthetic gene cluster[4][6]. This cluster contains the core genes essential for the synthesis of the phenazine scaffold from chorismic acid, a key intermediate of the shikimic acid pathway.

Core Biosynthetic Genes:

| Gene | Function |

| phzA/B | Catalyze the formation of the tricyclic phenazine core structure[6]. |

| phzD | Involved in the synthesis of 2-amino-2-deoxyisochorismate (ADIC)[6]. |

| phzE | Isomerase that converts a precursor to a key intermediate in the pathway[7]. |

| phzF | Isomerase involved in the conversion of trans-2,3-dihydro-3-hydroxyanthranilic acid[4]. |

| phzG | FMN-dependent oxidase involved in the final steps of phenazine biosynthesis[6]. |

These core genes facilitate the production of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), which serve as precursors for a variety of phenazine derivatives[6].

Tailoring Steps to this compound

The conversion of the basic phenazine core to this compound involves a series of enzymatic modifications, often referred to as tailoring steps. The phz gene cluster in N. dassonvillei also contains genes predicted to encode modifying enzymes, such as monooxygenases and oxidoreductases.

Putative Modifying Genes:

| Gene | Putative Function |

| phzS | Phenazine modifying enzyme, potentially involved in hydroxylation. |

| phzO | Aromatic monooxygenase, likely responsible for hydroxylation of the phenazine ring[6]. |

| phzNO1 | N-monooxygenase homologue, potentially involved in the N-oxidation to form the dioxide moieties of this compound[8]. |

While the precise sequence of these tailoring reactions in N. dassonvillei has not been fully elucidated, it is hypothesized that enzymes encoded by these modifying genes are responsible for the hydroxylation and N-oxidation steps that convert the phenazine core into this compound.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound in Nocardiopsis dassonvillei, starting from the precursor chorismic acid.

References

- 1. Complete genome sequence of Nocardiopsis dassonvillei type strain (IMRU 509T) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genus Nocardiopsis: A Prolific Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antimicrobial Activity by Marine Nocardiopsis dassonvillei against Foodborne Listeria monocytogenes and Shiga Toxin-Producing Escherichia coli | MDPI [mdpi.com]

- 4. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic phenazine and antiallergic phenoxazine alkaloids from an arctic Nocardiopsis dassonvillei SCSIO 502F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (Iodinin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxyphenazine 5,10-dioxide, also known as iodinin, is a naturally occurring phenazine N-oxide with a diverse range of potent biological activities.[1][2][3] Isolated from various microbial sources, including Streptosporangium sp., this compound has demonstrated significant antimicrobial and cytotoxic properties, positioning it as a compound of interest for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug discovery.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities: broad-spectrum antimicrobial effects and potent cytotoxicity against various cancer cell lines.

Cytotoxic Activity

This compound has shown marked cytotoxic effects, particularly against leukemia cell lines.[1][2] Its efficacy is highlighted by low micromolar to sub-micromolar IC50 values, indicating potent inhibition of cancer cell proliferation.

Table 1: Cytotoxic Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | ~0.1 - 1 | --INVALID-LINK-- |

| HL-60 | Acute Promyelocytic Leukemia | ~0.1 - 1 | --INVALID-LINK-- |

| K562 | Chronic Myelogenous Leukemia | ~1 - 10 | --INVALID-LINK-- |

| A549 | Lung Carcinoma | >10 | --INVALID-LINK-- |

| MCF-7 | Breast Adenocarcinoma | >10 | --INVALID-LINK-- |

Antimicrobial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria and some fungi.[2] Its antimicrobial efficacy is quantified by Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 0.1 - 1.0 | --INVALID-LINK-- |

| Bacillus subtilis | Gram-positive bacteria | 0.1 - 1.0 | --INVALID-LINK-- |

| Candida albicans | Fungus | 1.0 - 10 | --INVALID-LINK-- |

| Aspergillus fumigatus | Fungus | 1.0 - 10 | --INVALID-LINK-- |

| Escherichia coli | Gram-negative bacteria | >100 | --INVALID-LINK-- |

| Pseudomonas aeruginosa | Gram-negative bacteria | >100 | --INVALID-LINK-- |

Mechanisms of Action

The biological effects of this compound are attributed to a multi-faceted mechanism of action, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS), DNA intercalation, and potential inhibition of topoisomerase II.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

A key mechanism of this compound's cytotoxicity is the induction of apoptosis, a form of programmed cell death. This is largely mediated by the generation of intracellular reactive oxygen species (ROS). The phenazine ring system can undergo redox cycling, leading to the production of superoxide radicals and subsequently other ROS, which cause oxidative stress and trigger the apoptotic cascade.

DNA Intercalation and Topoisomerase II Inhibition

This compound is proposed to exert its cytotoxic effects through direct interaction with DNA. Its planar aromatic structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, this intercalation may interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, this compound can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of 1,6-dihydroxyphenazine 5,10-dioxide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

1,6-Dihydroxyphenazine 5,10-dioxide (this compound) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,6-Dihydroxyphenazine 5,10-dioxide (this compound) stock solution in DMSO

-

Resazurin solution (optional, as a growth indicator)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration in the test broth.

-

Perform a serial two-fold dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. The use of a growth indicator like resazurin can also aid in the determination.

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells upon treatment with this compound using a fluorescent probe.

Materials:

-

Cancer cell lines

-

96-well black, clear-bottom plates

-

Complete cell culture medium

-

1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

Wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Treat the cells with different concentrations of this compound in complete medium.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Intercalation and Topoisomerase II Inhibition Assay

This cell-free assay assesses the ability of this compound to unwind supercoiled DNA and inhibit the activity of topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

1,6-Dihydroxyphenazine 5,10-dioxide (this compound)

-

Known topoisomerase II inhibitor (e.g., etoposide) as a positive control

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.

-

Initiate the reaction by adding human topoisomerase II to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed and nicked DNA and an increase in the amount of supercoiled DNA compared to the no-drug control. Evidence of DNA intercalation can be inferred from changes in the DNA migration pattern.

Conclusion

1,6-Dihydroxyphenazine 5,10-dioxide (this compound) is a promising natural product with potent cytotoxic and antimicrobial activities. Its mechanisms of action, involving ROS-mediated apoptosis, DNA intercalation, and potential topoisomerase II inhibition, make it an attractive scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its therapeutic potential.

References

- 1. Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (this compound) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Iodinin: A Technical Guide to a Classic Phenazine Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine antibiotic produced by several bacterial species, most notably Brevibacterium iodinum. It is recognized for its broad-spectrum antimicrobial activity against a range of bacteria and fungi, as well as its cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant experimental protocols to facilitate further research and development.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent inhibitory activity against a diverse array of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related iodine compounds against various pathogenic bacteria and fungi. This data is essential for assessing its potential as a therapeutic agent.

| Organism | Compound | MIC (µg/mL) | Reference |

| Escherichia coli | Molecular Iodine | 0.5 | [1] |

| Pseudomonas aeruginosa | Molecular Iodine | 1.0 | [1] |

| Bacillus pumilus | Molecular Iodine | 1.0 | [1] |

| Staphylococcus aureus | Povidone-Iodine | 2500 - 10000 | [2] |

| Candida albicans | Lugol's Iodine | 3 - 23 mmol/L (MIC₅₀) | [3] |

| Candida glabrata | Lugol's Iodine | 21 - 39 mmol/L (MIC₅₀) | [3] |

Note: Specific MIC values for pure this compound against a comprehensive panel of microorganisms are not consistently reported in recent literature, highlighting a gap in current research. The provided data for molecular iodine and povidone-iodine offers a comparative perspective on the antimicrobial potency of iodine-based compounds.

Mechanism of Action

The antimicrobial activity of this compound is multifaceted, primarily attributed to two key mechanisms: the generation of reactive oxygen species (ROS) and the intercalation into microbial DNA.

Generation of Reactive Oxygen Species (ROS)

This compound, like other phenazine compounds, can undergo redox cycling within microbial cells. This process involves the acceptance of electrons from cellular reductants, such as NADH, to form a transient radical species. This radical can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can subsequently be converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4][5] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[1] Studies on iodine-containing complexes have shown that they can induce an oxidative stress response in bacteria, leading to the upregulation of genes involved in combating oxidative damage.[5][6]

Caption: this compound-mediated generation of reactive oxygen species.

DNA Intercalation

The planar aromatic structure of the phenazine ring system allows this compound to insert itself between the base pairs of microbial DNA. This process, known as intercalation, disrupts the normal helical structure of DNA, leading to its unwinding and elongation. The distortion of the DNA molecule interferes with critical cellular processes such as replication, transcription, and repair, ultimately inhibiting cell growth and division.

Caption: Mechanism of this compound-induced DNA intercalation.

Experimental Protocols

Isolation and Purification of this compound from Brevibacterium iodinum

A detailed, standardized protocol for the extraction and purification of this compound is crucial for obtaining high-purity material for research. While specific protocols can vary, a general workflow is outlined below. Further optimization may be required based on specific laboratory conditions and equipment.

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Cultivation: Culture Brevibacterium iodinum in a suitable nutrient broth medium at 25-30°C for 5-7 days, or until significant pigment production is observed.

-

Harvesting: Separate the bacterial cells from the culture broth by centrifugation.

-

Extraction: Extract the cell pellet with a suitable organic solvent such as acetone or a chloroform-methanol mixture. Repeat the extraction until the solvent is no longer colored.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude, dark-purple residue.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a moderately polar solvent system (e.g., hexane-ethyl acetate).

-

Fraction Collection: Collect the intensely colored fractions.

-

Crystallization: Concentrate the purified fractions and crystallize the this compound from a suitable solvent like nitrobenzene to obtain dark purple needles.

Antimicrobial Susceptibility Testing

Standardized methods should be employed to determine the MIC of this compound against various microorganisms. The broth microdilution method is a commonly used and recommended technique.

Broth Microdilution Method:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6]

Signaling Pathways

The interaction of this compound with bacterial signaling pathways is an area of active research. While direct evidence for this compound's effect on specific pathways is limited, it is plausible that the cellular stress induced by ROS generation and DNA damage triggers a cascade of signaling events.

Studies on iodine-containing compounds have shown that they can significantly alter gene expression in bacteria.[5][6] These changes often involve the upregulation of genes related to stress responses, such as those involved in DNA repair and oxidative stress defense.[5][6] Furthermore, the disruption of cellular processes by this compound could potentially interfere with key signaling networks that regulate virulence, biofilm formation, and antibiotic resistance, such as quorum sensing.[7]

Caption: Hypothetical impact of this compound on bacterial signaling pathways.

Conclusion

This compound remains a compelling phenazine antibiotic with significant potential for further investigation. Its dual mechanism of action, involving ROS generation and DNA intercalation, makes it an interesting candidate for combating drug-resistant pathogens. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches necessary for its study. Future research should focus on elucidating its precise antimicrobial spectrum through comprehensive MIC testing, refining purification protocols for improved yield and purity, and dissecting its specific interactions with bacterial signaling networks to fully uncover its therapeutic potential.

References

- 1. Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms [mdpi.com]

- 7. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary anticancer studies of Iodinin

An In-depth Technical Guide to the Preliminary Anticancer Studies of Iodinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,6-dihydroxyphenazine 5,10-dioxide), a bioactive compound isolated from marine actinomycetes, has emerged as a promising candidate in anticancer research. Preliminary studies have demonstrated its potent and selective cytotoxic effects against myeloid leukemia cell lines and patient-derived acute myeloid leukemia (AML) cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The primary mode of action appears to be the induction of apoptosis through a caspase-dependent pathway, potentially initiated by DNA intercalation and the subsequent triggering of DNA damage response pathways.

Quantitative Data Presentation: Cytotoxicity

This compound has shown significant selective toxicity towards leukemia cells while exhibiting substantially lower toxicity to normal, non-cancerous cells. The half-maximal effective concentration (EC50) values for cell death are summarized below, highlighting its potency against various myeloid leukemia cell lines.

Table 1: EC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | EC50 (µM) after 24h | Reference |

|---|---|---|---|

| IPC-81 | Rat Acute Promyelocytic Leukemia | 0.24 | [1] |

| NB4 | Human Acute Promyelocytic Leukemia | ~0.4 | [1] |

| NB4-LR1 (ATRA-resistant) | Human Acute Promyelocytic Leukemia | ~0.4 | [1] |

| HL-60 | Human Acute Promyelocytic Leukemia | ~0.6 | [1] |

| MOLM-13 (FLT3-ITD) | Human Acute Myeloid Leukemia | ~0.7 | [1] |

| OCI-AML3 | Human Acute Myeloid Leukemia | ~0.7 | [1] |

| Kasumi-1 | Human Acute Myeloid Leukemia | ~0.8 | [1] |

| U937 | Human Histiocytic Lymphoma (Myeloid lineage) | ~0.9 | [1] |

| Primary Rat Hepatocytes | Normal Rat Liver Cells | >10 | [1] |

| NRK (Normal Rat Kidney) | Normal Rat Kidney Fibroblasts | >10 | [1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | >10 | [1] |

| Rat Cardiomyoblasts | Normal Rat Heart Muscle Precursor Cells | No adverse effects | [1] |

| Peripheral Blood Leukocytes| Normal Human White Blood Cells | Low toxicity |[1][2] |

Note: The data indicates that this compound is up to 40 times more toxic to leukemia cells than to normal cells, suggesting a favorable therapeutic window.[1][2]

Mechanism of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis in target cells. Key mechanistic aspects are detailed below.

Induction of Apoptosis

This compound treatment leads to classic morphological and biochemical hallmarks of apoptosis.[2][3]

-

Morphological Changes: Leukemia cells treated with this compound exhibit cell shrinkage, chromatin condensation, and nuclear fragmentation.[3]

-

Caspase Activation: The apoptotic cell death is mediated through the activation of key executioner caspases. Specifically, the cleavage of procaspase-3 into its active form has been observed following this compound treatment.[2][3]

-

DNA Damage Response: this compound is suggested to function as a DNA intercalating agent, similar to the anticancer drug daunorubicin.[2] This action likely causes DNA strand breaks, triggering a DNA damage response, evidenced by the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker for DNA double-strand breaks.[3]

Signaling Pathways

The apoptotic signaling cascade initiated by this compound involves key proteins that regulate cell death. While a complete pathway analysis is pending, current evidence points to a DNA damage-initiated, caspase-dependent mitochondrial pathway. The process is sensitive to the anti-apoptotic protein Bcl-2, as its enforced expression can inhibit this compound-induced cell death.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture

-

Cell Lines: Myeloid leukemia cell lines (e.g., IPC-81, NB4, HL-60) were cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (EC50 Determination)

-

Method: Cell viability was assessed using microscopy-based cell death scoring.

-

Procedure:

-

Seed cells in 96-well plates at a density of 2 x 10^4 cells/well.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 hours.

-

After incubation, add a DNA dye such as Hoechst 33342.

-

Fix the cells using buffered formaldehyde.

-

Score cell death based on morphological changes (e.g., condensed or fragmented nuclei) using a combination of differential interference contrast and UV microscopy.

-

Calculate the percentage of dead cells for each concentration and determine the EC50 value using non-linear regression analysis.

-

Western Blotting for Apoptosis Markers

-

Objective: To detect the activation of caspase-3 and the phosphorylation of histone H2AX.

-

Procedure:

-

Cell Lysis: Treat leukemia cells (e.g., NB4) with specified concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for a set time, such as 6 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Caspase-3, γH2AX, and a loading control like β-actin, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualization of Apoptotic Morphology

-

Method: Transmission Electron Microscopy (TEM).

-

Procedure:

-

Treat IPC-81 cells with this compound (e.g., 0.3 µM) for 21 hours.

-

Fix the cells in a glutaraldehyde solution.

-

Post-fix with osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol.

-

Embed the samples in resin.

-

Cut ultra-thin sections and stain them with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to observe ultrastructural changes, such as chromatin condensation and fragmentation.

-

Experimental and Logical Workflows

The logical flow for evaluating the anticancer potential of a novel compound like this compound typically follows a standardized path from initial screening to mechanistic studies.

Conclusion and Future Directions

Preliminary studies robustly indicate that this compound is a potent and selective anti-leukemic agent in vitro. Its ability to induce apoptosis in AML cells, including those with poor prognostic markers, underscores its therapeutic potential.[1] The proposed mechanism involving DNA intercalation and activation of the caspase cascade provides a solid foundation for further investigation.

Future research should focus on:

-

Cell Cycle Analysis: Quantitative analysis of cell cycle distribution (G1, S, G2/M phases) via flow cytometry to determine if this compound induces cell cycle arrest.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of leukemia.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Broader Spectrum Analysis: Testing the efficacy of this compound against a wider range of cancer types, including solid tumors.

References

- 1. This compound (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Iodinin: A Technical Guide for Drug Development

An In-depth Analysis of 1,6-phenazinediol-5,10-dioxide and its Analogs

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide), a naturally occurring phenazine N-oxide, has garnered significant interest in the scientific community for its potent and selective cytotoxic effects against acute myeloid leukemia (AML) cells.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing synthetic pathways to inform and guide researchers, scientists, and drug development professionals in the exploration of this promising class of compounds.

Core Structure-Activity Relationship Insights

The biological activity of this compound and its analogs is intrinsically linked to the phenazine 5,10-dioxide core, with substitutions on the aromatic rings significantly modulating cytotoxicity and selectivity. Key findings from SAR studies indicate that the N-oxide functionalities are crucial for the cytotoxic activity.[1][2][3]

Prodrug Strategies

To enhance the therapeutic potential of this compound, various prodrugs have been synthesized. Carbamate side chains have been identified as the optimal phenol-attached group for improving the activity profile of these compounds.[1][2][3]

Impact of Substituents on the Phenazine Core

Systematic modifications of the this compound scaffold have revealed critical insights into its SAR:

-

C6 Position: Derivatives lacking an oxygen-based substituent (such as –OH or –OCH3) at the 6th position of the phenazine skeleton maintained their potency when alkyl or carbamate side chains were attached to the phenol group at position 1.[1][2][3]

-

C7 and C8 Positions: The introduction of dihalogenated and dimethylated substituents at the 7 and 8 positions of 1-hydroxyphenazine 5,10-dioxide resulted in analogs with increased cytotoxic potency against MOLM-13 cells. However, dihalogenated compounds also exhibited high toxicity towards cardiomyoblast H9c2 cells, indicating a potential for cardiotoxicity. In contrast, the 7,8-dimethylated analogs showed less impact on MOLM-13 selectivity.[1][2][3]

Quantitative Analysis of this compound Analogs

The following tables summarize the cytotoxic activity (EC50) of various this compound analogs against the human AML cell line MOLM-13 and the rat cardiomyoblast cell line H9c2, providing a clear comparison of their potency and selectivity. Cell permeability was assessed using a parallel artificial membrane permeability assay (PAMPA).

| Compound | R1 | R2 | EC50 MOLM-13 (µM) | EC50 H9c2 (µM) | Selectivity Index (H9c2/MOLM-13) | PAMPA Pe (10⁻⁶ cm s⁻¹) |

| This compound (3) | OH | OH | 0.23 ± 0.03 | >10 | >43 | <0.1 |

| Myxin (4) | OH | OMe | 0.29 ± 0.01 | 5.3 ± 0.4 | 18 | 0.3 ± 0.1 |

| Analog 11 | O-pivaloyl | O-pivaloyl | 1.1 ± 0.1 | >10 | >9.1 | >1.5 |

| Analog 12 | O-valeroyl | O-valeroyl | 1.3 ± 0.2 | >10 | >7.7 | >1.5 |

| Analog 13 | O-COOEt | OH | 0.31 ± 0.05 | >10 | >32 | 0.1 ± 0.0 |

| Analog 14 | O-COOEt | O-COOEt | 0.9 ± 0.1 | >10 | >11 | >1.5 |

| Analog 15 | O-CON(Me)₂ | O-CON(Me)₂ | 0.15 ± 0.01 | 2.5 ± 0.1 | 17 | >1.5 |

| Analog 16 | O-CON(Et)₂ | O-CON(Et)₂ | 0.12 ± 0.01 | 1.1 ± 0.1 | 9.2 | >1.5 |

| Analog 17 | O-CON(iPr)₂ | O-CON(iPr)₂ | 0.13 ± 0.01 | 1.7 ± 0.1 | 13 | >1.5 |

| Compound | R | X | Y | EC50 MOLM-13 (µM) | EC50 H9c2 (µM) | Selectivity Index (H9c2/MOLM-13) | PAMPA Pe (10⁻⁶ cm s⁻¹) |

| Analog 21 | H | H | H | 0.32 ± 0.01 | >10 | >31 | 0.2 ± 0.1 |

| Analog 44 | H | F | F | 0.11 ± 0.01 | 1.0 ± 0.1 | 9.1 | >1.5 |

| Analog 45 | H | Cl | Cl | 0.07 ± 0.01 | 0.4 ± 0.0 | 5.7 | Not Tested |

| Analog 46 | H | Br | Br | 0.08 ± 0.01 | 0.5 ± 0.0 | 6.3 | Not Tested |

| Analog 47 | H | Me | Me | 0.11 ± 0.01 | 1.8 ± 0.1 | 16 | >1.5 |

| Analog 56 | CON(Et)₂ | Me | Me | 0.09 ± 0.01 | 1.0 ± 0.1 | 11 | >1.5 |

| Analog 57 | CON(iPr)₂ | Me | Me | 0.08 ± 0.01 | 1.2 ± 0.1 | 15 | >1.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Synthesis of this compound Prodrugs (Esters, Carbonates, and Carbamates)

General Procedure for Esterification (Analogs 11 & 12): To a solution of this compound (3) in a suitable solvent under an inert atmosphere, a base such as 4-(dimethylamino)pyridine (DMAP) is added. The reaction mixture is cooled to the appropriate temperature (-40 °C for pivaloyl chloride and 0 °C for valeric anhydride). The corresponding acyl chloride or anhydride is then added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.[1]

General Procedure for Carbonate Formation (Analogs 13 & 14): this compound (3) is dissolved in a solvent like toluene, and triethylamine (Et₃N) and DMAP are added. The mixture is cooled to 0 °C, and ethyl chloroformate is added. The reaction is stirred for a specified time (e.g., 90 minutes), after which it is worked up. The crude product is purified by flash column chromatography.[1]

General Procedure for Carbamoylation (Analogs 15-17): To a solution of this compound (3) in a solvent such as tetrahydrofuran (THF), 1,4-diazabicyclo[2.2.2]octane (DABCO) and the corresponding carbamoyl chloride are added at room temperature. The reaction is monitored by TLC. After completion, the product is isolated and purified using appropriate chromatographic techniques.[1]

Synthesis of 1-Hydroxyphenazine 5,10-dioxide and its Analogs

Synthesis of 1-Hydroxyphenazine 5,10-dioxide (21): 1-Hydroxyphenazine (22) is dissolved in toluene and heated to 80 °C. meta-Chloroperoxybenzoic acid (mCPBA) is added portion-wise over several hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the desired dioxide.[1]

Synthesis of 7,8-Disubstituted-1-hydroxyphenazine 5,10-dioxides (44-47): The corresponding 1-hydroxyphenazines (40-43) are dissolved in toluene and heated to 80 °C. mCPBA is added in a pulse-wise manner. The reaction is monitored, and upon completion, the product is isolated and purified. Purification of dihalogenated analogs can be challenging due to poor solubility and high lipophilicity.[1]

In Vitro Cytotoxicity Assay

Human AML (MOLM-13) and rat cardiomyoblast (H9c2) cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values are calculated from dose-response curves.[1][2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The permeability of the compounds is evaluated using a pre-coated PAMPA plate system. The test compound is added to the donor wells, and the plate is assembled with the acceptor plate containing a suitable buffer. After an incubation period, the amount of compound that has crossed the artificial membrane is quantified by UV-Vis spectroscopy. Permeability values (Pe) are then calculated.[1][2][3]

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for creating this compound analogs and the logical relationship of the SAR findings.

Caption: Synthetic routes to this compound prodrugs.

Caption: Synthesis of 1-hydroxyphenazine dioxide and its analogs.

Caption: Summary of this compound's Structure-Activity Relationship.

Concluding Remarks

The structure-activity relationship of this compound reveals a promising scaffold for the development of novel anticancer agents, particularly for AML. The key takeaways for drug development professionals are the critical role of the N-oxide groups, the potential for potency enhancement through substitutions at the C7 and C8 positions, and the viability of a carbamate-based prodrug approach to improve the compound's properties. Further optimization of the 7,8-disubstituted analogs to mitigate off-target toxicity, alongside in-depth investigation of the mechanism of action, will be crucial next steps in translating the potential of this compound into clinical applications.

References

- 1. New prodrugs and analogs of the phenazine 5,10-dioxide natural products this compound and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New prodrugs and analogs of the phenazine 5,10-dioxide natural products this compound and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iodinin Biosynthesis Pathway in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of iodinin, a phenazine-class antibiotic produced by various bacteria, most notably Brevibacterium iodinum. Despite its name, this compound (1,6-dihydroxyphenazine-5,10-dioxide) is a nitrogen-containing heterocyclic compound and does not contain iodine. This document details the current understanding of the biosynthetic pathway, including the precursor molecules, key enzymatic steps, and the genetic basis for its production. It also provides generalized experimental protocols for the study of phenazine biosynthesis and discusses the known regulatory mechanisms.

The this compound Biosynthesis Pathway: From Core Precursors to a Modified Phenazine

The biosynthesis of this compound, like other phenazines, originates from the shikimic acid pathway. The core phenazine structure is assembled from chorismic acid, a key intermediate in this pathway. The biosynthesis can be conceptually divided into two main stages: the formation of the phenazine core and the subsequent modifications to yield this compound.

Formation of the Phenazine Core

The initial steps leading to the formation of the basic phenazine tricycle are conserved among many phenazine-producing bacteria and are encoded by a set of core biosynthesis genes, typically organized in a phz operon. While the specific gene cluster for this compound biosynthesis in Brevibacterium iodinum has not been fully characterized, it is presumed to follow the general phenazine biosynthetic logic. The key intermediate for this compound is 6-hydroxyphenazine-1-carboxylic acid.[1] This suggests a pathway that likely involves the synthesis of a phenazine carboxylic acid precursor.

The generalized pathway for the formation of a phenazine carboxylic acid is as follows:

-

Chorismic Acid Conversion: The pathway initiates with the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE.

-

DHHA Formation: ADIC is then converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by the enzyme PhzD.

-

Phenazine Core Synthesis: Two molecules of a DHHA-derived intermediate are condensed and cyclized to form the tricyclic phenazine core. This crucial step is catalyzed by the enzymes PhzA/B and PhzF.

-

Aromatization: The final step in the formation of the stable, aromatic phenazine core is an oxidation reaction catalyzed by the FMN-dependent enzyme PhzG.

This series of reactions typically results in the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). In the case of this compound biosynthesis, the pathway proceeds through a hydroxylated derivative of PCA.

Tailoring Steps: Hydroxylation and N-Oxidation to Yield this compound

The conversion of the phenazine core to the final product, this compound, involves a series of tailoring reactions. Based on the structure of this compound (1,6-dihydroxyphenazine-5,10-dioxide) and its precursor, 6-hydroxyphenazine-1-carboxylic acid, the following enzymatic modifications are hypothesized to occur:

-

Hydroxylation: An additional hydroxyl group is introduced at the C-1 position of the phenazine ring. This reaction is likely catalyzed by a monooxygenase.

-

Decarboxylation: The carboxylic acid group at C-1 is removed. In some phenazine pathways, hydroxylation and decarboxylation can be a concerted process.

-

N-Oxidation: Both nitrogen atoms at positions 5 and 10 of the phenazine ring are oxidized to form N-oxides. This step is catalyzed by N-oxygenases, which are often flavin-dependent monooxygenases.

The precise order of these tailoring steps in Brevibacterium iodinum has not been definitively established.

Putative this compound Biosynthesis Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway for this compound, starting from the key intermediate DHHA.

Caption: Putative biosynthetic pathway of this compound from DHHA.

Quantitative Data on this compound Production

Currently, there is a lack of publicly available, structured quantitative data on this compound production by Brevibacterium iodinum or other producing organisms. Fermentation studies detailing titers, yields, and the optimization of production parameters are not extensively reported in the literature. The table below is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Units | Conditions | Reference |

| This compound Titer | Data not available | mg/L | ||

| Specific Productivity | Data not available | mg/L/h | ||

| Yield on Substrate | Data not available | g/g | ||

| Enzyme Specificity | Data not available | |||

| Gene Expression | Data not available |

Experimental Protocols

The following sections provide generalized experimental protocols for the study of phenazine biosynthesis. These methods are based on established procedures for other phenazine-producing bacteria and would require optimization for the specific study of this compound biosynthesis in Brevibacterium iodinum.

Cultivation of Brevibacterium iodinum for this compound Production

Brevibacterium iodinum can be cultivated on standard microbiological media. For the production of secondary metabolites like this compound, nutrient-rich media are often employed.

Materials:

-

Brevibacterium iodinum strain (e.g., ATCC 15729)

-

Nutrient Broth or Agar (e.g., ATCC Medium 3)

-

Shaker incubator

-

Sterile culture flasks

Procedure:

-

Prepare sterile Nutrient Broth according to the manufacturer's instructions.

-

Inoculate the broth with a fresh culture of Brevibacterium iodinum.

-

Incubate the culture at 25-30°C with shaking (200-250 rpm) for 3-5 days.

-

Monitor for the production of the characteristic reddish-purple pigment of this compound.

Extraction and Quantification of this compound

This compound can be extracted from the culture broth using organic solvents and quantified by spectrophotometry or high-performance liquid chromatography (HPLC).

Materials:

-

Culture broth from Brevibacterium iodinum

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

HPLC system with a C18 column and a UV-Vis detector

-

This compound standard

Procedure:

-

Acidify the culture broth to pH 2-3 with HCl.

-

Extract the acidified broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

-

Resuspend the extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by HPLC. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the elution at a wavelength of approximately 530 nm.

-

Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.

Assay for Phenazine N-oxygenase Activity

This protocol is a generalized method for assaying the activity of a phenazine N-oxygenase, which would be a key enzyme in the final steps of this compound biosynthesis.

Materials:

-

Cell-free extract containing the putative N-oxygenase or purified enzyme

-

1,6-dihydroxyphenazine (substrate)

-

NADPH or NADH

-

FAD (flavin adenine dinucleotide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH or NADH, FAD, and the substrate (1,6-dihydroxyphenazine).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the N-oxide product(s).

Experimental Workflow for Identifying and Characterizing the this compound Biosynthesis Gene Cluster

The following diagram outlines a typical workflow for the identification and functional characterization of a novel biosynthetic gene cluster, such as the one for this compound.

Caption: A typical experimental workflow for gene cluster characterization.

Regulation of this compound Biosynthesis

The regulation of phenazine biosynthesis is complex and often involves multiple layers of control to ensure that these metabolically expensive and often toxic compounds are produced at the appropriate time and place. While the specific regulatory network for this compound in Brevibacterium iodinum has not been elucidated, insights can be drawn from studies on other phenazine-producing bacteria, particularly those in the phylum Actinobacteria.

Key regulatory inputs that are known to control phenazine biosynthesis include:

-

Quorum Sensing: In many bacteria, phenazine production is cell-density dependent and regulated by quorum sensing systems. This allows for the coordinated production of phenazines by the entire population.

-

Nutrient Limitation: The availability of primary nutrients such as carbon, nitrogen, and phosphate can significantly influence the onset of secondary metabolism, including phenazine biosynthesis.

-

Stress Responses: Various environmental stressors, including oxidative stress and the presence of competing microorganisms, can trigger the production of phenazines.

-

Global Regulators: Central metabolic and developmental regulators often play a role in controlling the expression of secondary metabolite gene clusters.

Diagram of Regulatory Inputs

The following diagram illustrates the common regulatory inputs that control phenazine biosynthesis gene clusters.

Caption: General regulatory inputs controlling phenazine biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical diversification of the phenazine scaffold. While the general outline of the pathway can be inferred from our knowledge of other phenazine-producing bacteria, the specific enzymes and regulatory mechanisms in Brevibacterium iodinum remain a promising area for future research. The availability of the B. iodinum genome sequence provides a valuable resource for the identification and characterization of the this compound biosynthetic gene cluster. Further studies in this area will not only enhance our fundamental understanding of microbial secondary metabolism but could also pave the way for the bioengineering of novel phenazine derivatives with improved therapeutic properties. Drug development professionals may find the unique bioactivity of this compound and its derivatives to be of significant interest for further investigation.

References

Methodological & Application

Application Notes and Protocols: Iodinin Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) is a naturally occurring phenazine antibiotic with potent antimicrobial and anticancer properties.[1][2] Its planar structure allows it to intercalate with DNA, and its N-oxide moieties are crucial for its biological activity, which includes inducing apoptosis in various cancer cell lines, particularly leukemia.[1][3][4] This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as methods for its extraction and purification from bacterial cultures. Additionally, it outlines the key signaling pathways involved in its apoptotic mechanism of action.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the di-N-oxidation of 1,6-dihydroxyphenazine. A common route to the phenazine core involves the condensation of a benzofuroxan with a substituted phenol.

Experimental Protocol: Synthesis of 1,6-Dihydroxyphenazine 5,10-Dioxide (this compound)

This protocol is adapted from the synthesis of similar dihydroxyphenazine dioxides.[5]

Materials:

-

Benzofuroxan

-